3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pentane backbone, with an aminomethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride typically involves the introduction of the trifluoromethyl group and the aminomethyl group onto the pentane backbone. One common method involves the reaction of 3-(Chloromethyl)-1,1,1-trifluoropentane with ammonia or an amine under suitable conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Condensation Reactions: It can react with carbonyl compounds in Mannich-type reactions to form β-amino carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, hydroxides, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pentane backbone.
Scientific Research Applications
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used in Suzuki-Miyaura coupling reactions.
3-(Aminomethyl)benzoic acid hydrochloride: Used as a pharmaceutical intermediate.
3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone: Known for its biological properties.
Uniqueness
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUCLUDXPJTPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.